molecular formula C15H19ClN4OS B5751839 5-(4-Chlorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-Chlorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5751839
M. Wt: 338.9 g/mol
InChI Key: JSGRMCRCOIHKTI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group, a morpholinopropyl chain, and a triazole-thione core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Morpholinopropyl Chain: The morpholinopropyl chain can be attached through an alkylation reaction using 3-chloropropylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole-thione core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, it may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, or cellular pathways.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The exact mechanism of action of 5-(4-Chlorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione would depend on its specific application. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other molecular targets. The presence of the chlorophenyl and morpholinopropyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    5-(4-Methylphenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a methyl group instead of chlorine, potentially altering its properties.

    5-(4-Chlorophenyl)-4-(3-piperidinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a piperidine ring instead of morpholine, which may influence its pharmacological profile.

Uniqueness

The presence of the chlorophenyl group and the morpholinopropyl chain in 5-(4-Chlorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione makes it unique compared to other triazole derivatives

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4OS/c16-13-4-2-12(3-5-13)14-17-18-15(22)20(14)7-1-6-19-8-10-21-11-9-19/h2-5H,1,6-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGRMCRCOIHKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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